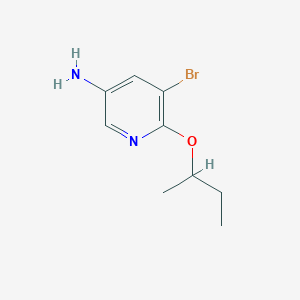
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, an imidazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with an imidazole derivative under acidic conditions to form the imidazole-substituted cyclohexane. This intermediate is then subjected to amination and carboxamidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, imidazoline derivatives, and various substituted cyclohexane derivatives .
Scientific Research Applications
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(1H-imidazol-1-yl)propane-1-carboxamide: Similar structure but with a propane instead of a cyclohexane ring.
1-Amino-3-(1H-imidazol-1-yl)butane-1-carboxamide: Similar structure but with a butane instead of a cyclohexane ring.
Uniqueness
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide is unique due to its cyclohexane ring, which provides greater conformational flexibility and stability compared to its linear counterparts. This structural feature can enhance its binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-imidazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c11-9(15)10(12)3-1-2-8(6-10)14-5-4-13-7-14/h4-5,7-8H,1-3,6,12H2,(H2,11,15) |
InChI Key |
HNRLNOIAQQFJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)N)N)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)



![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)



